molecular formula C21H22N2O B3851126 2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline

2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B3851126
M. Wt: 318.4 g/mol
InChI Key: POLKUNKYJCJOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline” is a complex organic molecule. It contains an allyloxy group (an ether derivative of the allyl group), a benzyl group (a substituent derived from benzene), and a tetrahydro-1H-beta-carboline moiety (a bicyclic structure derived from tryptamine and containing a pyridine ring fused with a pentane ring) .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations . The allyloxy and benzyl groups could potentially be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The allyloxy group would introduce electron-donating characteristics, while the benzyl group would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The allyloxy group could participate in reactions such as the Claisen rearrangement . The benzyl group, being an aromatic system, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-[(2-prop-2-enoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-2-13-24-21-10-6-3-7-16(21)14-23-12-11-18-17-8-4-5-9-19(17)22-20(18)15-23/h2-10,22H,1,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKUNKYJCJOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Prop-2-enoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
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2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline

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